molecular formula C30H50N10O9 B1237069 Glycocinnasperimicin D CAS No. 99260-73-8

Glycocinnasperimicin D

Katalognummer: B1237069
CAS-Nummer: 99260-73-8
Molekulargewicht: 694.8 g/mol
InChI-Schlüssel: RUNVIIGXALSBTN-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Glycocinnasperimicin D is a natural product found in Nocardia with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycocinnasperimicin D

The synthesis of this compound involves complex chemical reactions that have been extensively studied. The first total synthesis was achieved using a convergent three-component coupling strategy, which included the Heck-Mizoroki reaction. This method allowed the construction of the core structure of this compound effectively, demonstrating the compound's synthetic feasibility and paving the way for further research into its applications .

Table 1: Key Steps in the Synthesis of this compound

StepReaction TypeKey ReagentsOutcome
1Heck-Mizoroki ReactionIodophenyl glycoside, acrylamideCore structure formation
2Urea Glycoside FormationGlycosyl isocyanate, amino sugarConstruction of urea glycoside
3Acetonide DeprotectionLewis acidSelective deprotection achieved

This compound exhibits a broad spectrum of antibacterial activity against various pathogens. Its unique structural features, including multiple nitrogen-containing functional groups, contribute to its efficacy as an antibiotic. The compound has shown significant activity against resistant strains, making it a candidate for further development in combating antibiotic resistance .

Case Studies on Antibacterial Efficacy

  • Study 1 : A study demonstrated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .
  • Study 2 : Another investigation highlighted its activity against Gram-negative bacteria, which are often more challenging to treat due to their robust cell walls. The compound's mechanism of action involves disrupting bacterial cell wall synthesis .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its antibacterial properties. Research indicates potential uses in:

  • Antiviral Therapy : Preliminary studies suggest that the compound may possess antiviral properties, warranting further investigation into its efficacy against viral infections .
  • Cancer Treatment : The compound's ability to inhibit certain cellular pathways may also position it as a candidate for cancer therapy, particularly in targeting specific cancer cell lines .

Q & A

Q. (Basic) What are the key steps and critical intermediates in the laboratory synthesis of Glycocinnasperimicin D?

Methodological Answer:
The synthesis of this compound involves a multi-step pathway utilizing [3,3]-sigmatropic rearrangements, as illustrated in a documented synthesis route. Key intermediates include compounds 208209210207 (final product). Critical steps involve regioselective bond formation and stereochemical control, particularly at the β-linked anomeric urea moiety . Thin-layer chromatography (TLC) and HPLC are recommended for monitoring reaction progress and purity validation at each stage . The overall synthesis efficiency is influenced by stepwise success rates, which should be rigorously reported (e.g., 75–85% yields per step in optimized conditions) .

Q. (Advanced) How can researchers resolve contradictions in reported mechanisms of action (e.g., DNA binding vs. DNA gyrase inhibition)?

Methodological Answer:
Discrepancies in mechanistic studies require comparative assays under standardized conditions. For example:

  • DNA-binding assays (e.g., fluorescence quenching, electrophoretic mobility shift) can quantify direct interaction with bacterial DNA.
  • DNA gyrase inhibition assays (supercoiling/relaxation assays) test enzymatic activity modulation.
    To reconcile conflicting data, employ structural analogs (e.g., truncated β-urea derivatives) to isolate functional groups responsible for each activity . Cross-validate findings using isothermal titration calorimetry (ITC) for binding thermodynamics and cryo-EM for gyrase-ligand co-structures .

Q. (Basic) What spectroscopic and analytical techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR confirm stereochemistry and connectivity, particularly for the β-urea bond .
  • Mass Spectrometry (HRMS): High-resolution ESI-MS validates molecular formula and purity.
  • X-ray Crystallography: Resolves absolute configuration, though challenges arise due to conformational flexibility in the glycosyl moiety .
  • Circular Dichroism (CD): Monitors chiral centers in solution-phase studies .

Q. (Advanced) What strategies optimize synthetic yield while maintaining stereochemical fidelity in large-scale production?

Methodological Answer:

  • Catalyst Screening: Evaluate palladium/ligand systems for sigmatropic steps to enhance regioselectivity .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require trade-offs in reaction rate.
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of unstable intermediates .
  • Statistical Design of Experiments (DoE): Apply factorial designs to identify critical parameters (temperature, pH) affecting yield and enantiomeric excess .

Q. (Basic) How should researchers design in vitro and in vivo experiments to evaluate antimicrobial activity?

Methodological Answer:

  • In vitro:
    • MIC/MBC Assays: Use broth microdilution against Gram-positive/negative panels (include controls for solvent effects).
    • Time-kill Kinetics: Assess bactericidal vs. bacteriostatic profiles .
  • In vivo:
    • Murine Infection Models: Standardize inoculum size and immune status to minimize variability.
    • Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to correlate efficacy with bioavailability .
  • Statistical Rigor: Adhere to NIH guidelines for sample size calculation and ANOVA for significance testing .

Q. (Advanced) How can unexpected byproducts or low yields in this compound synthesis be systematically addressed?

Methodological Answer:

  • Mechanistic Studies: Use deuterium labeling or <sup>18</sup>O tracing to identify off-pathway reactions (e.g., urea bond hydrolysis) .
  • Byproduct Isolation: Employ preparative HPLC followed by structural elucidation (NMR/MS) to trace synthetic deviations .
  • Computational Modeling: Density functional theory (DFT) predicts transition-state energies for competing pathways .

Q. (Advanced) What methodologies validate the hypothesis that this compound’s β-urea bond is critical for bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with modified urea groups (e.g., thiourea, carbamate) and compare bioactivity .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-DNA/gyrase interactions to quantify bond stability and binding free energy .
  • Crystallographic Studies: Co-crystallize analogs with target macromolecules to visualize binding motifs .

Q. (Basic) What are the best practices for reporting synthetic protocols to ensure reproducibility?

Methodological Answer:

  • Detailed Experimental Sections: Include exact reagent grades, equipment models, and reaction times (e.g., "stirred at −20°C for 48 h under argon") .
  • Data Transparency: Report unsuccessful attempts (e.g., failed coupling steps) to guide troubleshooting .
  • Spectroscopic Data Appendices: Provide raw NMR/HRMS files in supplementary materials for peer validation .

Q. (Advanced) How can researchers address discrepancies in cytotoxicity profiles across cell lines?

Methodological Answer:

  • Cell Panel Diversity: Test across primary (e.g., human hepatocytes) and immortalized lines (e.g., HEK293) to identify lineage-specific toxicity .
  • Mechanistic Profiling: Use RNA-seq to compare gene expression changes in sensitive vs. resistant cells .
  • Mitochondrial Toxicity Assays: Measure ATP levels and ROS production to differentiate target-mediated vs. off-target effects .

Q. (Basic) What are the ethical and statistical considerations in preclinical studies of this compound?

Methodological Answer:

  • Ethical Compliance: Follow ARRIVE guidelines for animal welfare and obtain IACUC approval for in vivo protocols .
  • Blinding/Randomization: Use block randomization in efficacy studies to minimize bias .
  • Power Analysis: Predefine sample sizes using tools like G*Power to ensure statistical validity .

Eigenschaften

CAS-Nummer

99260-73-8

Molekularformel

C30H50N10O9

Molekulargewicht

694.8 g/mol

IUPAC-Name

(E)-N-[3-(4-aminobutylamino)propyl]-3-[4-[5-[[3-(carbamoylamino)-4,5-dihydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]prop-2-enamide

InChI

InChI=1S/C30H50N10O9/c1-16-21(39-30(46)40-26-22(38-29(34)45)24(43)19(41)15-47-26)25(44)23(37-28(32)33)27(48-16)49-18-8-5-17(6-9-18)7-10-20(42)36-14-4-13-35-12-3-2-11-31/h5-10,16,19,21-27,35,41,43-44H,2-4,11-15,31H2,1H3,(H,36,42)(H4,32,33,37)(H3,34,38,45)(H2,39,40,46)/b10-7+

InChI-Schlüssel

RUNVIIGXALSBTN-JXMROGBWSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N

Isomerische SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N

Kanonische SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N

Synonyme

glycocinnasperimicin D
glycocinnasperimicin-D

Herkunft des Produkts

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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